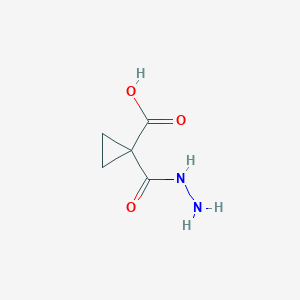
1-(hydrazinecarbonyl)cyclopropane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydrazinecarbonyl)cyclopropane-1-carboxylic acid is a unique organic compound characterized by a cyclopropane ring substituted with a hydrazinecarbonyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hydrazinecarbonyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydrazinecarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the hydrazinecarbonyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane-1,1-dicarboxylic acid, while reduction can produce cyclopropane-1-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
1-(Hydrazinecarbonyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: The compound is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism by which 1-(hydrazinecarbonyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydrazinecarbonyl group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the cyclopropane ring’s strain energy can drive reactions that lead to the formation of biologically active compounds .
Comparación Con Compuestos Similares
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
1-Cyanocyclopropane-1-carboxylic acid: Used in organic synthesis as a building block.
1-Acetylcyclopropane-1-carboxylic acid: Another compound used in synthetic chemistry.
Uniqueness: 1-(Hydrazinecarbonyl)cyclopropane-1-carboxylic acid is unique due to its hydrazinecarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other cyclopropane derivatives, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
213380-70-2 |
|---|---|
Fórmula molecular |
C5H8N2O3 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
1-(hydrazinecarbonyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c6-7-3(8)5(1-2-5)4(9)10/h1-2,6H2,(H,7,8)(H,9,10) |
Clave InChI |
UIMLUAVWMIKQFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)NN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
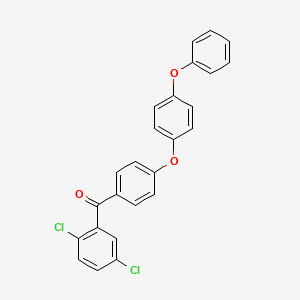
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
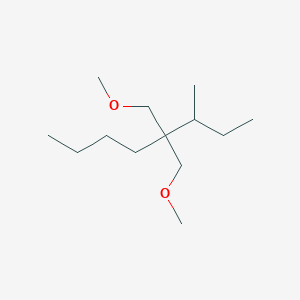
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
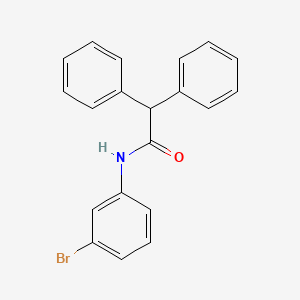
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
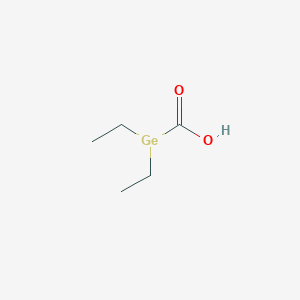
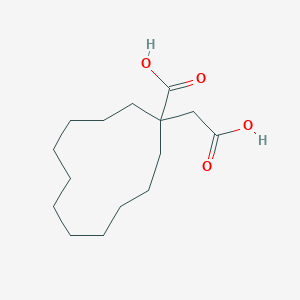
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
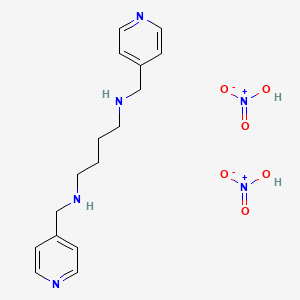
![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
